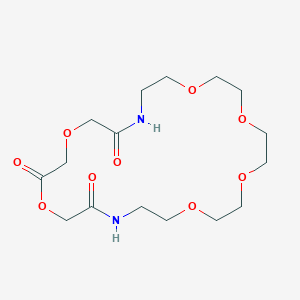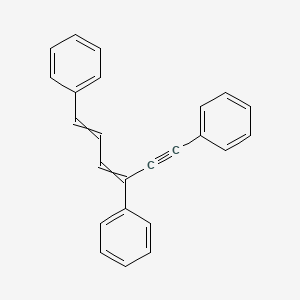
Benzene, 1,1',1''-(3,5-hexadien-1-yne-1,3,6-triyl)tris-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1,1’,1’'-(3,5-hexadien-1-yne-1,3,6-triyl)tris-: is a complex organic compound that features a benzene ring substituted with three 3,5-hexadien-1-yne groups. This compound is notable for its unique structure, which combines aromatic and alkyne functionalities, making it a subject of interest in various fields of chemical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’,1’'-(3,5-hexadien-1-yne-1,3,6-triyl)tris- typically involves multi-step organic reactions. One common approach is the Sonogashira coupling reaction, which involves the coupling of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions: Benzene, 1,1’,1’'-(3,5-hexadien-1-yne-1,3,6-triyl)tris- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst, converting the alkyne groups to alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, where substituents like nitro groups (NO₂) or halogens (Cl, Br) can be introduced using reagents such as nitric acid (HNO₃) or halogens (Cl₂, Br₂).
Common Reagents and Conditions:
Oxidation: KMnO₄ in aqueous solution, CrO₃ in acetic acid.
Reduction: H₂ gas with Pd/C catalyst.
Substitution: HNO₃ for nitration, Cl₂ or Br₂ for halogenation.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alkanes.
Substitution: Nitrobenzene derivatives, halobenzene derivatives.
Applications De Recherche Scientifique
Benzene, 1,1’,1’'-(3,5-hexadien-1-yne-1,3,6-triyl)tris- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of Benzene, 1,1’,1’'-(3,5-hexadien-1-yne-1,3,6-triyl)tris- involves its interaction with molecular targets through its aromatic and alkyne functionalities. The compound can participate in π-π stacking interactions with aromatic residues in proteins, as well as covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
1,3-Hexadien-5-yne: Shares the hexadien-1-yne structure but lacks the benzene ring.
Benzene, 1,3,5-triyltris(ethyne): Similar structure with ethyne groups instead of hexadien-1-yne.
Divinylacetylene: Contains two vinyl groups and an alkyne, similar in reactivity but different in structure.
Uniqueness: Benzene, 1,1’,1’'-(3,5-hexadien-1-yne-1,3,6-triyl)tris- is unique due to its combination of aromatic and alkyne functionalities, which confer distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
78486-45-0 |
|---|---|
Formule moléculaire |
C24H18 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
1,6-diphenylhexa-3,5-dien-1-yn-3-ylbenzene |
InChI |
InChI=1S/C24H18/c1-4-11-21(12-5-1)15-10-18-24(23-16-8-3-9-17-23)20-19-22-13-6-2-7-14-22/h1-18H |
Clé InChI |
NFIWBPODDHPVHL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=CC=C(C#CC2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 3-[(E)-(ethoxymethylidene)amino]-1-benzofuran-2-carboxylate](/img/structure/B14436700.png)
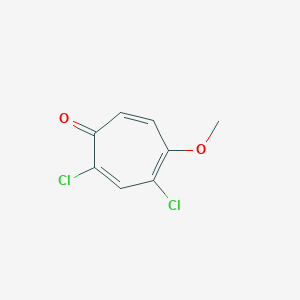
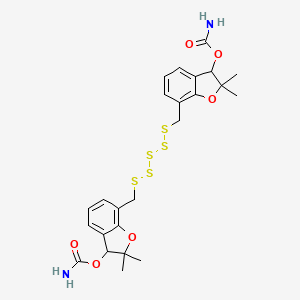

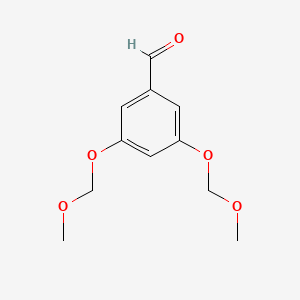
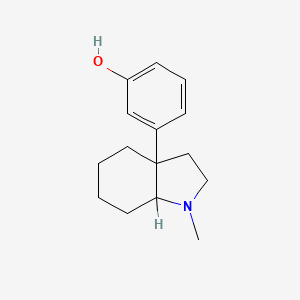
![2-{1-[(9H-Carbazol-9-YL)amino]ethyl}phenol](/img/structure/B14436748.png)
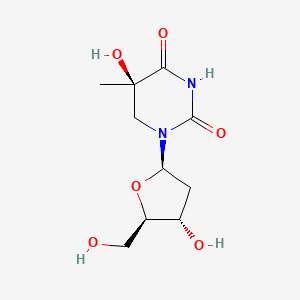

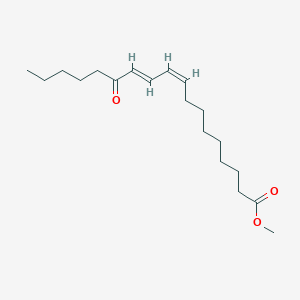

![1-{4-[(E)-{4-[(E)-(4-Butylphenyl)diazenyl]naphthalen-1-yl}diazenyl]phenyl}pyrrolidine](/img/structure/B14436768.png)

